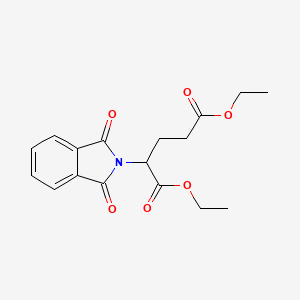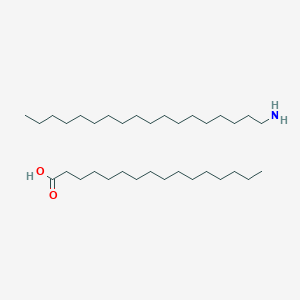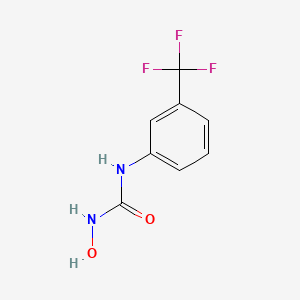![molecular formula C11H15ClN2O3S B11958623 Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- CAS No. 13909-64-3](/img/structure/B11958623.png)
Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. Benzenesulfonamides have been widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzenesulfonamides.
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfinamides.
Hydrolysis: Benzenesulfonic acid and butylamine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in the enzyme’s function. This inhibition can result in various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the butylamino and chloro substituents.
N-[(Butylamino)carbonyl]benzenesulfonamide: Lacks the chloro substituent.
4-Chlorobenzenesulfonamide: Lacks the butylamino substituent.
Uniqueness
Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro- is unique due to the presence of both the butylamino and chloro substituents, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13909-64-3 |
|---|---|
Molecular Formula |
C11H15ClN2O3S |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
1-butyl-3-(4-chlorophenyl)sulfonylurea |
InChI |
InChI=1S/C11H15ClN2O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
InChI Key |
YWXUADNLTYADPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)









